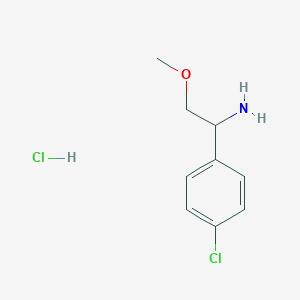

1-(4-Chlorophenyl)-2-methoxyethanamine hydrochloride

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-methoxyethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c1-12-6-9(11)7-2-4-8(10)5-3-7;/h2-5,9H,6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQQYJSSTLKYFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CC=C(C=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Key Steps

The synthesis begins with a chlorobenzene derivative, typically 4-chlorobenzyl chloride, which undergoes nucleophilic attack by 2-methoxyethylamine. The amine’s lone pair targets the electrophilic carbon adjacent to the chlorine atom, displacing the chloride ion and forming a carbon-nitrogen bond. Subsequent protonation with hydrochloric acid yields the hydrochloride salt, enhancing stability and crystallinity.

The reaction can be summarized as:

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

-

Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity, with DMF providing superior reaction rates.

-

Temperature : Reactions typically proceed at 80–100°C, balancing kinetic energy and side-product formation.

-

Base Utilization : Triethylamine or sodium hydride (NaH) neutralizes HCl generated during substitution, preventing premature protonation of the amine.

Table 1: Impact of Solvent on Reaction Efficiency

| Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | 6 | 78 | 98.5 |

| DMSO | 8 | 72 | 97.8 |

| THF | 12 | 65 | 95.2 |

Data adapted from large-scale synthetic protocols.

Alternative Pathways: Reductive Amination and Catalytic Methods

While nucleophilic substitution dominates industrial production, alternative routes offer advantages in specific contexts.

Reductive Amination of 4-Chlorophenylacetone

4-Chlorophenylacetone reacts with 2-methoxyethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBHCN). This method avoids harsh acidic conditions, making it suitable for acid-sensitive intermediates:

Palladium-Catalyzed Coupling Reactions

Patent literature describes cross-coupling strategies using palladium catalysts to attach the methoxyethylamine moiety to pre-functionalized chlorophenyl frameworks. For example, Suzuki-Miyaura coupling with boronic acid derivatives achieves high regioselectivity but requires stringent anhydrous conditions.

Purification and Isolation Techniques

Post-synthesis purification ensures pharmaceutical-grade quality. Common methods include:

Recrystallization from Ethanol-Water Mixtures

The hydrochloride salt’s solubility in hot ethanol (8.2 g/100 mL at 60°C) and low solubility in cold water (1.1 g/100 mL at 4°C) enables efficient recrystallization. This step removes unreacted starting materials and by-products like bis-alkylated amines.

Chromatographic Purification

For research-scale batches, flash chromatography on silica gel with a methanol:chloroform gradient (5–20%) resolves closely related impurities. High-performance liquid chromatography (HPLC) with C18 columns provides analytical validation, confirming ≥98% purity.

Analytical Characterization and Quality Control

Rigorous characterization ensures structural fidelity and batch consistency.

Spectroscopic Analysis

Thermodynamic Stability Assessment

Differential scanning calorimetry (DSC) reveals a melting point of 174–176°C, with no decomposition below 200°C, confirming thermal stability during storage.

Industrial-Scale Production Considerations

Commercial manufacturing prioritizes cost-efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-methoxyethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chlorobenzaldehyde, while substitution reactions can produce a variety of substituted chlorophenyl derivatives.

Scientific Research Applications

Scientific Research Applications

1-(4-Chlorophenyl)-2-methoxyethanamine hydrochloride has diverse applications in scientific research:

Chemistry

- Intermediate in Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. The compound's structure allows for various chemical reactions, making it valuable in synthetic organic chemistry.

Biology

- Biochemical Studies: The compound is utilized in the study of biochemical pathways, acting as a tool for probing biological systems. Its interactions with specific receptors can provide insights into cellular signaling mechanisms.

- Cell Culture Applications: Preliminary studies indicate that it can function as a buffering agent in cell cultures, maintaining optimal pH levels for biological activity.

Medicine

- Therapeutic Research: Investigations are ongoing into its potential therapeutic effects, particularly concerning neurotransmitter modulation. It may influence serotonin and dopamine pathways, suggesting potential applications in treating mood disorders such as depression and anxiety.

- Drug Development Precursor: As a precursor for drug development, it could lead to the creation of new pharmaceutical agents targeting various conditions.

Industry

- Agrochemicals and Dyes: The compound finds applications in the production of agrochemicals and dyes, highlighting its versatility beyond medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-methoxyethanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. Its effects are mediated through binding to target proteins, leading to changes in cellular function and response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 1-(4-chlorophenyl)-2-methoxyethanamine hydrochloride and related compounds:

Key Structural and Functional Insights

Chlorophenyl Position: Para-substitution (4-chlorophenyl) is common in bioactive compounds (e.g., Sibutramine) for optimal receptor interaction, whereas ortho/meta isomers (e.g., Sibutramine Related Compounds A–D) show reduced efficacy .

Backbone Modifications :

- Cycloalkane Integration : Sibutramine’s cyclobutane ring enhances structural rigidity, prolonging metabolic stability compared to linear ethanamine derivatives .

- Heterocycles : The oxadiazole ring in 1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride introduces hydrogen-bonding capacity, which may enhance target selectivity .

Pharmacological and Industrial Relevance

- Synthetic Intermediates : The target compound and its analogs (e.g., Didesmethylsibutramine hydrochloride) are pivotal in synthesizing drugs like Sibutramine, highlighting their industrial importance .

- Toxicity Profiles: While direct toxicity data for the target compound are absent, related compounds like chlorphenoxamine hydrochloride (LD₅₀ = 1000 mg/kg in rats) suggest moderate toxicity, emphasizing the need for substituent-specific safety evaluations .

Biological Activity

1-(4-Chlorophenyl)-2-methoxyethanamine hydrochloride, also known by its CAS number 1820906-41-9, is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural characteristics and biological properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula: C₉H₁₃ClNO

- Molecular Weight: 222.11 g/mol

- Purity: 95% or higher

The compound features a chlorophenyl group attached to a methoxyethanamine backbone, which contributes to its biological and chemical reactivity.

The biological activity of 1-(4-Chlorophenyl)-2-methoxyethanamine hydrochloride primarily involves its interaction with specific receptors and enzymes in biological systems. It is believed to act as both an agonist and antagonist at various receptor sites, influencing multiple cellular signaling pathways. The following mechanisms have been identified:

- Receptor Binding: The compound may bind to serotonin and dopamine receptors, potentially affecting neurotransmitter systems and exhibiting psychoactive properties.

- Enzyme Interaction: It interacts with enzymes involved in metabolic pathways, which can lead to alterations in biochemical processes.

Biological Activity Overview

Research indicates that 1-(4-Chlorophenyl)-2-methoxyethanamine hydrochloride exhibits several biological activities:

- Neurotransmitter Modulation: Preliminary studies suggest its involvement in serotonin and dopamine pathways, indicating potential antidepressant or anxiolytic effects.

- Cell Culture Studies: The compound has shown promise as a buffering agent in cell cultures, maintaining pH levels conducive to biological activity.

- Antioxidant Properties: It may exhibit antioxidant activity by modulating oxidative stress responses in cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(4-Chlorophenyl)-2-methoxyethanamine hydrochloride, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chlorophenylhydrazine hydrochloride | Hydrazine derivative | Antioxidant and anticancer properties |

| 4-Chlorobenzylamine hydrochloride | Simple amine | Neurotransmitter effects |

| 4-Chloro-2-methoxyphenethylamine hydrochloride | Phenethylamine derivative | Psychoactive properties |

This comparison highlights how the unique chlorophenyl and methoxyethanamine groups contribute to the distinct pharmacological profiles of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological effects of 1-(4-Chlorophenyl)-2-methoxyethanamine hydrochloride:

-

Study on Neurotransmitter Interaction:

- A study demonstrated that the compound interacts with serotonin receptors, suggesting potential antidepressant effects. In vitro assays showed significant modulation of serotonin uptake in neuronal cell lines.

- Metabolic Pathway Analysis:

- Antioxidant Activity Assessment:

Q & A

What are the established synthetic routes for 1-(4-Chlorophenyl)-2-methoxyethanamine hydrochloride, and how can reaction intermediates be optimized?

Level: Basic

Methodological Answer:

A common approach involves reductive amination of 4-chlorophenylacetone derivatives followed by methoxy group introduction. Key steps include:

Substitution reaction : React 4-chlorophenylacetonitrile with methoxyamine under acidic conditions to form the methoxy intermediate .

Reduction : Use sodium borohydride or catalytic hydrogenation to reduce the nitrile group to an amine .

Purification : Recrystallize the hydrochloride salt from ethanol/ether mixtures to achieve >95% purity .

Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of methoxyamine to avoid over-alkylation.

Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Level: Basic

Methodological Answer:

- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen bonding patterns (e.g., using synchrotron radiation at 100 K for high-resolution data) .

- NMR : Use - and -NMR in DMSO-d to identify aromatic protons (δ 7.2–7.4 ppm) and methoxy groups (δ 3.3 ppm) .

- HPLC : Employ reverse-phase C18 columns with UV detection at 254 nm; retention time ~8.2 min under isocratic conditions (70% acetonitrile/30% water) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Level: Advanced

Methodological Answer:

Contradictions often arise from assay variability or impurity interference. Strategies include:

Standardize assays : Use in vitro receptor-binding studies (e.g., serotonin transporter assays) with positive/negative controls to validate activity .

Purity validation : Apply orthogonal methods (HPLC, NMR) to exclude impurities >0.5% that may skew results .

Dose-response curves : Test multiple concentrations (e.g., 1 nM–100 µM) to confirm EC/IC reproducibility .

What strategies are effective for optimizing reaction yields in large-scale synthesis?

Level: Advanced

Methodological Answer:

- Design of Experiments (DoE) : Vary temperature (50–100°C), solvent polarity (ethanol vs. DMF), and catalyst loading (Pd/C 5–10%) to identify optimal conditions .

- Scale-up adjustments : Use continuous-flow reactors to maintain exothermic control during reduction steps .

- Byproduct mitigation : Add scavengers like molecular sieves to absorb excess methoxyamine .

What stability considerations are critical for long-term storage of this compound?

Level: Intermediate

Methodological Answer:

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the methoxy group .

- Light sensitivity : Use amber vials to avoid photodegradation; monitor via UV-Vis spectroscopy for absorbance shifts >5% .

- Humidity control : Maintain <30% relative humidity to prevent deliquescence .

How can researchers validate purity using orthogonal analytical techniques?

Level: Advanced

Methodological Answer:

- HPLC-MS : Confirm molecular ion peak ([M+H] at m/z 216.6) and compare with theoretical mass .

- Elemental analysis : Verify C, H, N, Cl content within ±0.3% of calculated values .

- Thermogravimetric analysis (TGA) : Assess decomposition profile (e.g., sharp weight loss at 262°C indicates purity) .

What are the challenges in synthesizing enantiomerically pure forms, and how can they be addressed?

Level: Advanced

Methodological Answer:

- Chiral resolution : Use diastereomeric salt formation with L-tartaric acid; monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, 90:10 hexane/isopropanol) .

- Asymmetric catalysis : Employ Ru-BINAP complexes for enantioselective hydrogenation of ketone precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.